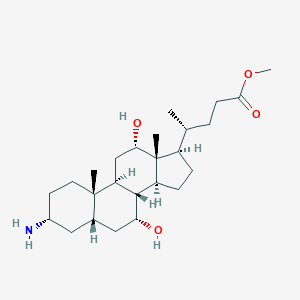

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester: is a bile acid derivative Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester typically involves several steps:

Starting Material: The synthesis often begins with cholic acid, a naturally occurring bile acid.

Hydroxylation: Cholic acid undergoes selective hydroxylation to introduce hydroxyl groups at the 7 and 12 positions.

Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the 3 position.

Esterification: Finally, the carboxylic acid group at the 24 position is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the mechanisms of bile acid transport and metabolism.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with bile acid receptors makes it a candidate for treating diseases related to bile acid metabolism, such as cholestasis.

Industry

In the industrial sector, this compound can be used in the formulation of pharmaceuticals and nutraceuticals. Its properties make it suitable for enhancing the bioavailability of certain drugs.

Wirkmechanismus

The mechanism of action of (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). By binding to these receptors, it can modulate the expression of genes involved in bile acid synthesis, transport, and metabolism. This modulation can lead to changes in bile acid homeostasis and influence various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholic Acid: The parent compound, which lacks the amino group and methyl ester.

Chenodeoxycholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.

Ursodeoxycholic Acid: A bile acid used clinically to dissolve gallstones and treat certain liver diseases.

Uniqueness

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group and methyl ester allows for unique interactions with biological targets and provides opportunities for further chemical modifications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester, commonly referred to as methyl (4R)-3-amino-7,12-dihydroxycholan-24-oate, is a bile acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications in various medical fields, particularly in lipid metabolism and as a potential anti-inflammatory agent. This article synthesizes existing research findings on its biological activity, including data tables and case studies.

- Molecular Formula : C25H43NO4

- Molar Mass : 421.61 g/mol

- Density : 1.107 g/cm³

- pKa : 14.67 ± 0.70

These properties influence the compound's solubility and interaction with biological systems, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Lipid Metabolism Regulation : It has been shown to modulate lipid profiles by influencing the expression of genes involved in cholesterol synthesis and uptake.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.

- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its protective effects on cellular health.

Table 1: Summary of Biological Activities

Case Study 1: Lipid Regulation in Animal Models

A study conducted on hyperlipidemic rats demonstrated that administration of this compound resulted in a significant reduction in total cholesterol and LDL levels over a four-week period. The mechanism was linked to enhanced hepatic uptake of LDL and increased expression of LDL receptors.

Case Study 2: Anti-inflammatory Properties

In a controlled laboratory setting, human macrophage cells treated with the compound showed a marked decrease in the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) when stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- In Vitro Studies : Various cell line assays have confirmed its efficacy as an anti-inflammatory agent by downregulating NF-kB signaling pathways.

- In Vivo Studies : Animal models have shown promise for its use in treating metabolic disorders related to dyslipidemia.

- Clinical Trials : Preliminary clinical trials are underway to evaluate its safety and efficacy in humans for managing cholesterol levels.

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO4/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,27-28H,5-13,26H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHAEQZRKMRLKH-SRNOMOOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)N)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.